(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)-1,2-cyclopentanediol Hydrochloride (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)-1,2-cyclopentanediol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 79200-57-0
VCID: VC0156763
InChI: InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1
SMILES: C1C(C(C(C1N)O)O)CO.Cl
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63 g/mol

(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)-1,2-cyclopentanediol Hydrochloride

CAS No.: 79200-57-0

Reference Standards

VCID: VC0156763

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63 g/mol

(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)-1,2-cyclopentanediol Hydrochloride - 79200-57-0

CAS No. 79200-57-0
Product Name (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)-1,2-cyclopentanediol Hydrochloride
Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
IUPAC Name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride
Standard InChI InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1
Standard InChIKey BLTXEPQZAMUGID-ILLHIODVSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl
SMILES C1C(C(C(C1N)O)O)CO.Cl
Canonical SMILES C1C(C(C(C1N)O)O)CO.Cl
Synonyms [1R-(1α,2α,3β,5β)]-3-Amino-5-(hydroxymethyl)-1,2-cyclopentanediol Hydrochloride; (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
PubChem Compound 2734536
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator